

Application Notes and Protocols for Monitoring Microbial Activity Following Actizyme® Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Actizyme

Cat. No.: B1166788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actizyme® is a commercial bio-augmentation product designed to enhance the breakdown of organic waste in various applications, including wastewater treatment, septic systems, and drain maintenance.[1][2][3][4][5][6][7] It is composed of a synergistic blend of enzymes—such as protease, amylase, lipase, and cellulase—and a consortium of beneficial microorganisms, including *Bacillus subtilis* and over 70 strains of Syntrophic Oxidation Bacteria.[2][3][7] The primary mechanism of **Actizyme®** involves an initial rapid enzymatic breakdown of complex organic molecules (proteins, carbohydrates, fats), followed by the sustained metabolic activity of the introduced bacteria, which utilize the simpler compounds for growth and further degradation.[1][2]

Monitoring the microbial activity after the application of **Actizyme®** is crucial for optimizing treatment efficacy, understanding its impact on the indigenous microbial community, and ensuring desired outcomes such as reduction in biochemical oxygen demand (BOD), suspended solids, and odor.[2][6] These application notes provide detailed protocols for various methods to monitor microbial activity post-**Actizyme®** treatment.

Logical Workflow for Monitoring Microbial Activity

The following diagram illustrates a general workflow for assessing microbial activity after **Actizyme®** treatment, from sample collection to data analysis.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for monitoring microbial activity.

I. Methods Based on Microbial Viability and Metabolic Activity

These methods provide a rapid assessment of the overall health and activity of the microbial population.

ATP Bioluminescence Assay

Principle: Adenosine triphosphate (ATP) is the primary energy currency in all living cells.[8][9] The ATP bioluminescence assay utilizes the firefly enzyme luciferase to catalyze the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the concentration of ATP, which indicates the biomass of viable microorganisms. [8][9][10][11]

Application for **Actizyme®**: This assay can provide a rapid measure of the increase in total microbial activity resulting from the introduction and growth of the bacteria present in **Actizyme®**.

Experimental Protocol:

- **Sample Collection:** Collect representative samples (e.g., wastewater, sludge) before and at various time points after **Actizyme®** treatment.

- ATP Extraction:
 - For liquid samples, use a commercially available ATP extraction reagent. Typically, this involves mixing the sample with the reagent to lyse the microbial cells and release intracellular ATP.
 - For solid or semi-solid samples, a homogenization or sonication step in an appropriate buffer may be necessary prior to extraction.
- Luminometry:
 - Add the extracted ATP solution to a luminometer tube or microplate well containing a luciferase/luciferin reagent.
 - Immediately measure the light output using a luminometer. The results are typically expressed in Relative Light Units (RLUs).
- Data Analysis: Compare the RLU values from post-treatment samples to the baseline to determine the change in microbial activity.

Resazurin (AlamarBlue) Reduction Assay

Principle: Resazurin is a blue, non-fluorescent, and cell-permeable dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.^{[12][13][14]} The intensity of the fluorescence or the color change is proportional to the number of viable, metabolically active cells.^{[12][13]}

Application for **Actizyme®**: This method is useful for assessing the overall metabolic activity of the microbial community and can indicate the stimulating effect of **Actizyme®** on both the introduced and indigenous microorganisms.

Experimental Protocol:

- Sample Preparation: Prepare serial dilutions of the collected samples in a suitable buffer or growth medium.
- Assay Setup:

- Pipette the sample dilutions into a 96-well microplate.
- Add a sterile solution of resazurin to each well to a final concentration of typically 10-25 µg/mL.
- Include a negative control (medium with resazurin but no sample) and a positive control (a known active microbial culture).
- Incubation: Incubate the microplate at an appropriate temperature for the microbial community being studied (e.g., 25-37°C) for 1-4 hours, protected from light.
- Measurement:
 - Fluorometric: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
 - Colorimetric: Measure the absorbance at ~570 nm and ~600 nm.
- Data Analysis: Calculate the percentage of resazurin reduction and compare the values between untreated and treated samples over time.

II. Methods Based on Cell Enumeration and Integrity

These techniques provide quantitative data on the number of viable and total microbial cells.

Flow Cytometry

Principle: Flow cytometry is a powerful technique that rapidly analyzes individual cells as they pass through a laser beam.^{[15][16][17]} By using fluorescent dyes that stain based on membrane integrity or metabolic activity, it is possible to differentiate and quantify live, dead, and sometimes injured cells within a heterogeneous population.^{[15][18][19]}

Application for **Actizyme®**: Flow cytometry can be used to track the increase in the viable bacterial population after the introduction of **Actizyme®** and to assess the overall health of the microbial community.

Experimental Protocol:

- Staining:
 - Use a dual-staining kit, such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which contains SYTO® 9 (stains all cells green) and propidium iodide (stains membrane-compromised cells red).[15][19]
 - Incubate a diluted sample with the fluorescent dyes according to the manufacturer's instructions, typically for 15 minutes in the dark.
- Data Acquisition:
 - Analyze the stained sample using a flow cytometer equipped with appropriate lasers and filters.
 - Set up gates based on forward scatter (cell size) and side scatter (cell granularity/complexity) to distinguish the microbial population from debris.
 - Acquire data from the green and red fluorescence channels.
- Data Analysis:
 - Generate dot plots of green versus red fluorescence to distinguish between live (green), dead (red), and potentially injured (intermediate) cell populations.
 - Quantify the absolute number of cells in each population, often by using counting beads.[16]

Quantitative Polymerase Chain Reaction (qPCR)

Principle: qPCR, or real-time PCR, is a molecular biology technique that amplifies and quantifies a targeted DNA molecule.[20][21][22][23][24][25] By targeting the 16S rRNA gene, which is universally present in bacteria, qPCR can be used to determine the total number of bacteria in a sample.[20][23]

Application for **Actizyme®**: This method is particularly useful for quantifying the total bacterial load. Furthermore, by designing specific primers for the bacterial species present in **Actizyme®** (e.g., *Bacillus subtilis*), it is possible to specifically track the proliferation of the introduced microorganisms. To differentiate between live and dead cells, qPCR can be

combined with a viability dye like propidium monoazide (PMA), which prevents amplification of DNA from membrane-compromised cells.[\[26\]](#)[\[27\]](#)

Experimental Protocol (for Viability qPCR):

- PMA Treatment:
 - Treat the sample with PMA, which enters cells with compromised membranes and intercalates with their DNA.
 - Expose the sample to a high-intensity light source to covalently bind the PMA to the DNA, rendering it unamplifiable.
- DNA Extraction: Extract total genomic DNA from the PMA-treated sample using a commercial kit.
- qPCR Assay:
 - Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR® Green), primers targeting the 16S rRNA gene (for total viable bacteria) or a species-specific gene, and the extracted DNA.
 - Run the reaction in a real-time PCR cycler.
- Data Analysis:
 - Generate a standard curve using known concentrations of target DNA to determine the absolute quantity of the target gene in the samples.
 - Compare the gene copy numbers between untreated and treated samples.

III. Methods Based on Specific Enzyme Activity

These assays directly measure the functional aspect of **Actizyme®** by quantifying the activity of the enzymes it contains.

Principle: Enzyme activity assays measure the rate at which an enzyme converts its substrate into a product.[\[28\]](#) This is often done using a chromogenic or fluorogenic substrate that

releases a colored or fluorescent product upon enzymatic cleavage.[\[29\]](#)

Application for **Actizyme®**: These assays are ideal for confirming the enzymatic activity introduced by **Actizyme®** and for monitoring its persistence and effectiveness in breaking down specific organic compounds.

Experimental Protocols:

- Protease Activity:
 - Substrate: Use a substrate like azocasein.
 - Procedure: Incubate the sample with azocasein. The protease will digest the azocasein, releasing dye-labeled peptides. Stop the reaction by adding trichloroacetic acid to precipitate the undigested substrate.
 - Measurement: Centrifuge the sample and measure the absorbance of the supernatant, which contains the colored peptides.
- Amylase Activity:
 - Substrate: Use a starch solution.
 - Procedure: Incubate the sample with the starch solution. Amylase will hydrolyze the starch into smaller sugars.
 - Measurement: Measure the disappearance of starch by adding an iodine solution (which turns blue-black in the presence of starch) and measuring the decrease in absorbance, or measure the appearance of reducing sugars using the dinitrosalicylic acid (DNS) method.
[\[30\]](#)
- Lipase Activity:
 - Substrate: Use a p-nitrophenyl ester (e.g., p-nitrophenyl palmitate).
 - Procedure: Incubate the sample with the substrate. Lipase will hydrolyze the ester, releasing p-nitrophenol.

- Measurement: Measure the increase in absorbance at ~410 nm due to the formation of the yellow p-nitrophenolate ion at alkaline pH.
- Cellulase Activity:
 - Substrate: Use carboxymethyl cellulose (CMC).
 - Procedure: Incubate the sample with CMC. Cellulase will hydrolyze CMC to produce reducing sugars.
 - Measurement: Quantify the reducing sugars produced using the DNS method.

Data Presentation

The quantitative data obtained from these assays should be summarized in tables for clear comparison.

Table 1: Microbial Metabolic Activity

| Time Point | Treatment | ATP (RLU) | Resazurin Reduction (%) |
|------------|-----------|-------------------|-------------------------|
| 0 hr | Control | 1.2×10^5 | 15 |
| 0 hr | Actizyme® | 1.3×10^5 | 16 |
| 24 hr | Control | 1.5×10^5 | 20 |
| 24 hr | Actizyme® | 5.8×10^6 | 75 |
| 48 hr | Control | 1.6×10^5 | 22 |
| 48 hr | Actizyme® | 8.2×10^6 | 85 |

Table 2: Microbial Cell Quantification

| Time Point | Treatment | Total Cells/mL (qPCR) | Viable Cells/mL (Flow Cytometry) |
|------------|-----------|-----------------------|----------------------------------|
| 0 hr | Control | 2.5×10^7 | 1.8×10^7 |
| 0 hr | Actizyme® | 2.6×10^7 | 1.9×10^7 |
| 24 hr | Control | 2.8×10^7 | 2.0×10^7 |
| 24 hr | Actizyme® | 9.1×10^8 | 7.5×10^8 |
| 48 hr | Control | 2.9×10^7 | 2.1×10^7 |
| 48 hr | Actizyme® | 1.5×10^9 | 1.2×10^9 |

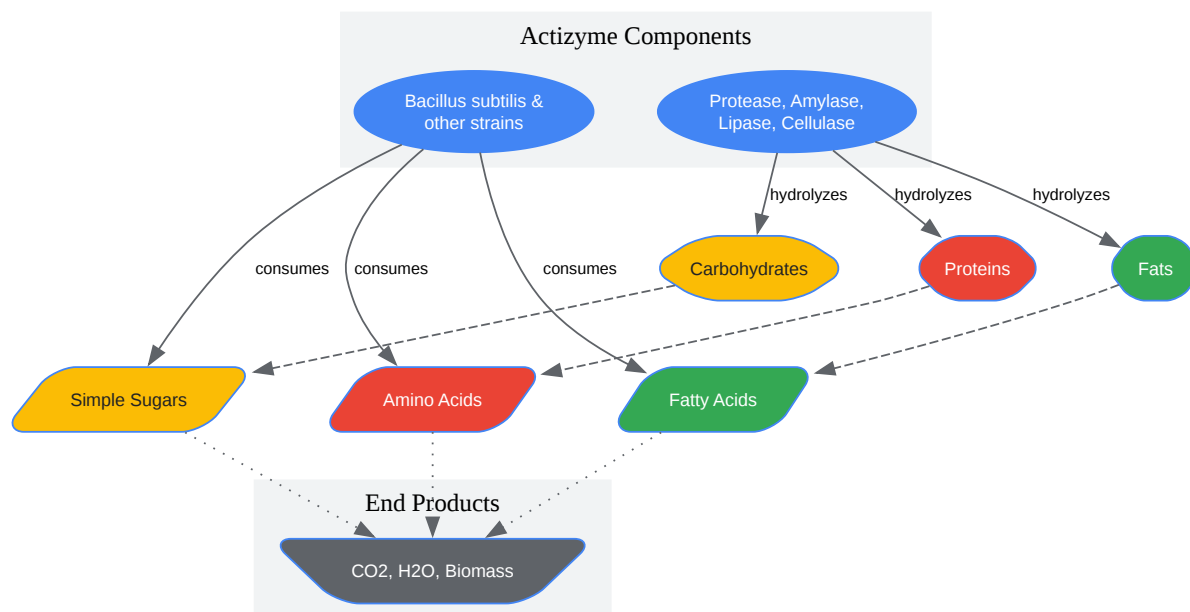
Table 3: Specific Enzyme Activity (Units/mL)

| Time Point | Treatment | Protease Activity | Amylase Activity | Lipase Activity |
|------------|-----------|-------------------|------------------|-----------------|
| 0 hr | Control | 5.2 | 10.1 | 2.5 |
| 0 hr | Actizyme® | 5.3 | 10.5 | 2.6 |
| 6 hr | Control | 5.5 | 10.3 | 2.7 |
| 6 hr | Actizyme® | 50.8 | 85.2 | 45.9 |
| 24 hr | Control | 5.6 | 10.4 | 2.8 |
| 24 hr | Actizyme® | 35.1 | 60.7 | 30.1 |

Signaling Pathways and Logical Relationships

Actizyme® Mechanism of Action

The following diagram illustrates the proposed mechanism of action of **Actizyme®** in breaking down organic waste.



[Click to download full resolution via product page](#)

Caption: Mechanism of organic waste breakdown by **Actizyme®**.

By employing these methodologies, researchers can gain a comprehensive understanding of the effects of **Actizyme®** treatment on microbial communities, leading to improved application strategies and product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Actizyme | Eco Enzyme Pellets Tech Data [actizyme.com.au]
- 2. Actizyme | Learn How [actizyme.com.au]
- 3. actizyme.com [actizyme.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. septicsscience.com.au [septicsscience.com.au]
- 6. environex.net.au [environex.net.au]
- 7. actizyme.com [actizyme.com]
- 8. researchgate.net [researchgate.net]
- 9. ciriscience.org [ciriscience.org]
- 10. infectioncontrol.tips [infectioncontrol.tips]
- 11. atico-trade.com [atico-trade.com]
- 12. mdpi.com [mdpi.com]
- 13. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Cytometric Detection of Bacteria in Research and Industrial Samples | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. news-medical.net [news-medical.net]
- 18. A flow cytometry method for safe detection of bacterial viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bacterial Viability and Vitality Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. microbiomeinsights.com [microbiomeinsights.com]
- 21. Methods for Microbial Detection and Identification - CD Genomics [cd-genomics.com]
- 22. PCR-Based Total Microbial Quantification - CD Genomics [cd-genomics.com]
- 23. feraah.com [feraah.com]
- 24. Application of quantitative PCR for the detection of microorganisms in water - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]
- 26. Methods to Quantify Microbial Viability | NIST [nist.gov]
- 27. Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 29. mdpi.com [mdpi.com]
- 30. rsc.org [rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Monitoring Microbial Activity Following Actizyme® Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166788#methods-for-monitoring-microbial-activity-after-actizyme-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com